Amodiaquine - 86-42-0

Amodiaquine

Catalog Number: EVT-259656
CAS Number: 86-42-0
Molecular Formula: C20H22ClN3O
Molecular Weight: 355.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amodiaquine (AQ) is a 4-aminoquinoline derivative, intrinsically more active than chloroquine against Plasmodium falciparum parasites. [] It functions as a prodrug, metabolized into the active compound desethylamodiaquine. [] Amodiaquine is a crucial compound in scientific research, particularly in malaria studies.

Molecular Structure Analysis

Amodiaquine undergoes significant bioactivation in vivo, forming Amodiaquine quinoneimine (AQQI) or semiquinoneimine (AQSQI) via cytochrome P-450 catalyzed biological oxidation. [] This process leads to the conjugation of glutathione, a key detoxification pathway. [, ]

Future Directions
  • Understanding resistance mechanisms: Further research is needed to fully understand the genetic and biochemical mechanisms underlying Plasmodium falciparum resistance to Amodiaquine. This knowledge will be crucial for developing strategies to overcome resistance and design new drugs. [, ]
  • Optimizing drug combinations: Exploring different drug combinations involving Amodiaquine and other antimalarials, particularly those targeting different stages of the parasite's life cycle, could lead to more effective treatment strategies and reduce the risk of resistance development. [, , , , , , ]
  • Exploring new applications: Amodiaquine's potential for repurposing in other areas, such as neurodegenerative diseases, deserves further investigation. []

Desethylamodiaquine

    Compound Description: Desethylamodiaquine is the major active metabolite of amodiaquine, formed by N-deethylation. [] It exhibits significant antimalarial activity against Plasmodium falciparum, though slightly less potent than amodiaquine itself. [, ] Research suggests a synergistic effect exists between amodiaquine and desethylamodiaquine against the parasite. [] Some studies suggest that the cross-resistance observed between chloroquine and amodiaquine might be more closely linked to the cross-resistance between chloroquine and desethylamodiaquine, rather than with amodiaquine itself. []

Chloroquine

    Compound Description: Chloroquine, a 4-aminoquinoline, was a widely used antimalarial drug. [, ] It faces increasing resistance from Plasmodium falciparum. [, , ] Chloroquine is known to accumulate in human neutrophils like amodiaquine. [] Studies suggest cross-resistance patterns between chloroquine and both amodiaquine and desethylamodiaquine. [, , , ]

Artesunate

    Compound Description: Artesunate, an artemisinin derivative, is often combined with amodiaquine as a first-line treatment for uncomplicated malaria. [, , , , ] Studies investigate the pharmacokinetic interaction between the two drugs. [, ] While generally safe, concerns exist regarding the potential for reduced amodiaquine exposure due to co-administration with artesunate. [, ]

Lumefantrine

    Compound Description: Lumefantrine, an aryl alcohol, is another partner drug for artemisinin-based combination therapies, specifically with artemether. [, , , ] This combination is a common alternative to artesunate-amodiaquine for uncomplicated malaria treatment. [, , ]

Mefloquine

Amodiaquine Quinoneimine (AQQI)

    Compound Description: Amodiaquine Quinoneimine (AQQI) is a reactive metabolite formed during the metabolism of amodiaquine. [, ] It's considered a key contributor to amodiaquine's toxicity, potentially causing hepatic and hematological side effects. [, ] AQQI is formed through the oxidation of amodiaquine's phenolic side chain, a process linked to cytochrome P450 activity. []

Isoquine

    Compound Description: Isoquine is a regioisomer of amodiaquine, created by interchanging the 3-hydroxyl and 4-Mannich side chain functionalities of amodiaquine. [] This structural modification prevents the formation of toxic quinoneimine metabolites like AQQI. [] Despite these favorable characteristics, initial studies on synthesized isoquine analogs didn't exhibit better antimalarial activity compared to chloroquine. []

Pyronaridine

    Compound Description: Pyronaridine is a bis-mannich antimalarial agent. [] Structural modifications, like the introduction of a second cationic dialkylamino group in pyronaridine, differentiate it from amodiaquine. [] This difference is key, as pyronaridine doesn't appear to undergo the same bioactivation process in neutrophils that amodiaquine does, making it potentially less toxic. []

Other Related Compounds:

  • Sulfadoxine-Pyrimethamine: A combination drug often compared to amodiaquine-containing regimens for malaria treatment. [, , , , ]
  • Dihydroartemisinin-Piperaquine: An artemisinin-based combination therapy considered as an alternative to both artesunate-amodiaquine and artemether-lumefantrine for uncomplicated malaria. [, ]
  • Halofantrine: A 4-aminoquinoline antimalarial that, like amodiaquine, accumulates in neutrophils but possesses a different toxicity profile. []
  • Amopyroquine: A close structural analog of amodiaquine, sharing a similar bioactivation pathway and potential for toxicity. []
  • AQ-13: A chloroquine derivative and new drug candidate for malaria treatment that, unfortunately, demonstrates cross-resistance with amodiaquine. []
Source and Classification

Amodiaquine is synthesized from 4,7-dichloroquinoline and p-acetamidophenol through a series of chemical reactions. It is classified under the chemical category of antimalarial agents and is also recognized for its immunomodulatory properties. The compound has been extensively studied for its pharmacological effects and potential applications beyond malaria treatment.

Synthesis Analysis

The synthesis of amodiaquine involves a multi-step process that can be summarized as follows:

  1. Mannich Reaction: The first step involves the reaction of 4-acetamidophenol with diethylamine and paraformaldehyde, resulting in the formation of a Mannich base.
  2. Hydrolysis: The Mannich base undergoes hydrolysis to convert the amide group into an amine.
  3. Substitution: The resulting amine is then reacted with 4,7-dichloroquinoline to form amodiaquine dihydrochloride dihydrate.

Technical Details

Chemical Reactions Analysis

Amodiaquine participates in various chemical reactions, primarily involving:

  • Formation of Salts: It can form hydrochloride salts which enhance solubility and bioavailability.
  • Reactions with Biological Targets: Amodiaquine acts by interfering with heme detoxification in malaria parasites, leading to toxic accumulation of free heme.

The synthesis reactions are typically carried out under controlled conditions to optimize yield and purity, with parameters such as temperature, time, and solvent type being critical .

Mechanism of Action

The mechanism of action of amodiaquine involves several key processes:

  1. Inhibition of Heme Polymerization: Amodiaquine interferes with the detoxification process of heme within the parasite's food vacuole. By inhibiting this process, it leads to an accumulation of toxic heme, ultimately causing parasite death.
  2. Immunomodulatory Effects: Beyond its antimalarial properties, amodiaquine has been shown to modulate immune responses, which may contribute to its therapeutic effects .

Quantitative studies have demonstrated that amodiaquine effectively reduces parasitemia levels in infected individuals when administered at appropriate dosages.

Physical and Chemical Properties Analysis

Amodiaquine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: The melting point ranges between 170°C to 175°C.
  • pH Stability: The stability of amodiaquine solutions varies with pH; optimal stability is observed at slightly acidic conditions.

These properties are crucial for formulation development in pharmaceutical applications.

Applications
  • Combination Therapy: It is often combined with other antimalarials like artesunate to enhance efficacy and combat resistance.
  • Novel Analog Development: Research continues into developing new analogs of amodiaquine that may offer improved activity or reduced side effects .
  • Immunomodulation Studies: Investigations into its immunomodulatory effects could lead to novel therapeutic applications in autoimmune diseases or other infections.
Chemical and Pharmacological Foundations of Amodiaquine

Structural Characterization and Analogues

4-Aminoquinoline Core Structure and Functional Modifications

Amodiaquine belongs to the 4-aminoquinoline class of antimalarial compounds, characterized by a quinoline ring system substituted at the 4-position with an amino group. Its chemical structure consists of three key domains: (1) a chlorinated quinoline heterocycle serving as the planar aromatic scaffold; (2) a tertiary amine side chain (diethylaminomethyl) providing basicity; and (3) a 4-hydroxyaniline linker connecting these moieties. This configuration enables dual functionality: the quinoline ring facilitates intercalation into heme polymers, while the basic side chain promotes accumulation in the acidic food vacuole of Plasmodium parasites [8] [10].

Structural modifications primarily target the 4-hydroxyaniline linker, identified as the site of metabolic activation to quinoneimine species implicated in hepatotoxicity. Research has systematically explored positional isomers and bioisosteric replacements:

  • Positional isomers: Translocation of the hydroxyl group to the 2' or 3' position (compounds 1 and 4) substantially reduced antiplasmodial activity against chloroquine-resistant strains (P. falciparum K1), with half-maximal inhibitory concentration values increasing 20-40 fold compared to amodiaquine [8].
  • Amino substitutions: Replacement of the 4'-hydroxyl with an amino group (compound 5) maintained potent activity (half-maximal inhibitory concentration = 9.6 nM against K1 strain) while improving selectivity indices over mammalian cells [8].
  • N-alkylbenzamidine derivatives: Novel analogs featuring piperazine-linked benzamidine side chains (e.g., compound 1f: 4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl)]-N-(4-methylpentan-2-yl)benzamidine) demonstrated 99.18% suppression of P. berghei in mice at 50 mg/kg/day, surpassing amodiaquine's efficacy in comparable models [10].

These modifications aim to dissociate therapeutic efficacy from metabolic activation pathways responsible for toxicity while preserving the critical 8.3 Å distance between quinoline nitrogen and terminal amine nitrogen – a spatial configuration essential for optimal heme interaction [8].

Comparative Analysis with Chloroquine and Ferrocene Hybrids

Table 1: Structural and Antiplasmodial Comparison of 4-Aminoquinoline Derivatives

CompoundCore StructureSide Chain FeaturesIC₅₀ (nM) CQ-S StrainIC₅₀ (nM) CQ-R StrainKey Properties
Chloroquine4-AminoquinolineDiethylamino-pentylamine linker14126-183Gold standard; widespread resistance
Amodiaquine4-Aminoquinoline4'-Hydroxyaniline + diethylaminomethyl4.64.8-9.4Retained efficacy vs. some CQ-R strains
Ferroquine4-Aminoquinoline-ferroceneFerrocenyl alkylamine1015Active against CQ-R; novel redox mechanism
Isoquine4-Aminoquinoline3'-Hydroxy-4'-aminomethylaniline2329Reduced bioactivation; improved safety pro
Tebuquine4-Aminoquinoline5'-Chloro substituted amodiaquine2.12.8Enhanced potency; toxicity concerns

Amodiaquine differs fundamentally from chloroquine in its side chain architecture. Chloroquine employs a flexible aliphatic diamino pentane chain, whereas amodiaquine incorporates a semi-rigid p-hydroxyaniline moiety with an appended diethylaminomethyl group. This configuration enhances activity against many chloroquine-resistant P. falciparum strains by 10-40 fold, attributed to reduced susceptibility to mutations in the P. falciparum chloroquine resistance transporter [5] [8]. Ferrocene hybrids represent a distinct structural class where the conventional side chain incorporates an organometallic ferrocenyl group. These hybrids, exemplified by ferroquine, exploit redox chemistry to enhance parasite killing and overcome resistance mechanisms. Ferroquine maintains nanomolar potency against chloroquine-resistant strains (half-maximal inhibitory concentration ≈15 nM) and demonstrates a lower resistance index than chloroquine or amodiaquine [5]. However, amodiaquine derivatives modified with sterically bulky groups (e.g., N-alkylbenzamidines) achieve superior in vivo efficacy (97-99% suppression) at lower doses (50-75 mg/kg/day) compared to first-generation ferrocene conjugates [10].

Pharmacokinetic Profiling

Bioactivation Pathways: Role of Cytochrome P450 2C8 in Desethylamodiaquine Formation

Amodiaquine functions as a prodrug requiring hepatic biotransformation to its active metabolite, desethylamodiaquine. This conversion is predominantly catalyzed by cytochrome P450 2C8, which mediates N-deethylation of the tertiary amine side chain. In vitro studies using human liver microsomes demonstrate that cytochrome P450 2C8 contributes to >85% of amodiaquine clearance, with cytochrome P450 2C81/1 genotypes exhibiting 6-fold higher intrinsic clearance compared to cytochrome P450 2C83/3 variants [1] [6]. Desethylamodiaquine formation follows Michaelis-Menten kinetics, exhibiting a mean Kₘ of 7.3 μM and Vₘₐₓ of 263 pmol/min/mg protein in cytochrome P450 2C81/1 microsomes. The metabolite achieves peak plasma concentrations 2-6 hours post-dose and displays extensive distribution (volume of distribution >200 L/kg) due to its dibasic properties and high tissue affinity. Desethylamodiaquine possesses a prolonged terminal elimination half-life (9-18 days) compared to the parent amodiaquine (2-8 hours), sustaining therapeutic concentrations during the post-treatment prophylactic period [6] [7]. Malaria infection significantly alters amodiaquine disposition: during acute infection, bioavailability is reduced by 22.4% (95% confidence interval: 15.6–31.9%) compared to convalescence, attributed to impaired absorption and/or increased first-pass metabolism. However, desethylamodiaquine exposure remains relatively stable due to compensatory metabolic mechanisms and its extended half-life [7].

Population Pharmacokinetics and Covariate Influences (Age, Weight, Metabolism)

Population pharmacokinetic analyses reveal substantial interindividual variability in amodiaquine and desethylamodiaquine exposure, driven primarily by body size, age, and metabolic capacity:

Table 2: Covariate Effects on Amodiaquine and Desethylamodiaquine Pharmacokinetic Parameters

CovariateEffect on Amodiaquine Clearance (CL/F)Effect on Desethylamodiaquine Clearance (CL/F)Effect on Amodiaquine AUC₀-∞Clinical Implications
Body WeightIncreases with allometric scaling (exponent 0.75)Increases with allometric scaling (exponent 0.75)33% lower in infants (25.3 mg/kg) vs. older children (33.8 mg/kg)Standard weight-based dosing maintains exposure in children ≥5 years
Age (Maturation)Increases to 50% adult capacity at 2.8 months postnatal ageIncreases to 50% adult capacity at 3.9 months postnatal age4.8-fold higher in infants vs. adultsInfants require mg/kg dose reduction to avoid overexposure
CYP2C8 Poor Metabolizer StatusDecreased by 75% in 2/2 or 3/3 genotypesDecreased by 60% in 2/2 or 3/3 genotypes3.2-fold higher amodiaquine; 1.8-fold higher desethylamodiaquineIncreased adverse events risk despite maintained efficacy
Parasite DensityNo significant effectNo significant effectNo significant effectDose adjustment unnecessary in hyperparasitemia
Nutritional StatusNo significant effect in underweight childrenNo significant effect in underweight childrenNo significant effectStandard dosing applicable in malnutrition

Infants (<1 year) exhibit distinctive pharmacokinetics: despite receiving lower weight-adjusted amodiaquine doses (median 25.3 mg/kg), they demonstrate 4.8-fold higher amodiaquine area under the curve (median 4201 ng·h/mL) compared to older children and adults (median 875 ng·h/mL, p=0.001). This results from immature cytochrome P450 2C8-mediated clearance, which reaches 50% of adult maturation at 2.8 months post-term gestation. Desethylamodiaquine exposure remains comparable across age groups due to offsetting factors: reduced formation clearance in infants is counterbalanced by slower elimination of the metabolite itself (50% maturation at 3.9 months) [6] [7]. Weight-based dosing normalizes exposure in children >5 years and adults, but current regimens lead to suboptimal desethylamodiaquine concentrations in patients at weight band extremes (8 kg, 15–17 kg, 33–35 kg, >62 kg). Pharmacometric simulations support adjusted dosing algorithms: for the 8 kg band, increasing amodiaquine from 67.5 mg to 90 mg optimizes desethylamodiaquine exposure to match reference profiles [7].

Pharmacogenomic Considerations

Cytochrome P450 2C8 Polymorphisms and Metabolic Variability

Genetic polymorphisms in cytochrome P450 2C8 significantly influence amodiaquine bioactivation efficiency. Two major loss-of-function alleles predominate:

  • Cytochrome P450 2C82 (rs11572103; Ile269Phe): Predominantly occurs in African populations (allele frequency 13.9-17.5%), associated with 30-50% reduced intrinsic clearance *in vitro [1] [4].
  • Cytochrome P450 2C8*3 (rs11572080, rs10509681; Lys399Arg, Arg139Lys): Primarily found in Caucasians (frequency 6.9-19.8%) and at lower frequency in Zanzibar (2.7%), causes near-complete loss of enzymatic activity (>90% reduction in desethylamodiaquine formation) [1] [4].

Table 3: Global Distribution and Functional Impact of Major Cytochrome P450 2C8 Polymorphisms

PopulationCytochrome P450 2C8*2 Frequency (%)Cytochrome P450 2C8*3 Frequency (%)Functional PhenotypePrevalence of Poor Metabolizers
West Africans16.8-18.00.0Reduced activity (≈50% of wild-type)1-4% (1/2, 2/2)
African Americans15.0-18.02.0-8.0Highly variable (10-100% of wild-type)0-1.9%
Zanzibari13.9-17.52.1-2.7*2: Reduced; *3: Severely impaired3.6-4.4%
Western Europeans0.4-1.66.9-19.8Severely impaired (≈10% of wild-type)0-6.7%
Papua New Guinean0.00.0Normal activity0.0%

Population pharmacokinetic modeling quantifies the metabolic impact: poor metabolizers (defined as carriers of two reduced-function alleles) exhibit 75% lower amodiaquine clearance and 60% lower desethylamodiaquine formation clearance compared to extensive metabolizers (cytochrome P450 2C81/1). This translates to 3.2-fold higher amodiaquine and 1.8-fold higher desethylamodiaquine total exposure over the dosing interval [6] [7]. Critically, the frequency of poor metabolizer genotypes varies substantially across malaria-endemic regions: 1-4% in West Africa, 3.6-4.4% in Zanzibar, but <0.1% in Southeast Asia and Oceania [1] [4].

Implications for Drug Efficacy and Toxicity in Endemic Populations

Despite profound effects on pharmacokinetics, cytochrome P450 2C8 polymorphisms demonstrate complex relationships with therapeutic outcomes:

  • Efficacy: No significant association exists between cytochrome P450 2C8 genotype and treatment failure. In Zanzibar, genotyping-adjusted cure rates for artesunate-amodiaquine were comparable in poor metabolizers (48.3%; 95% confidence interval: 29.4–67.5%) versus extensive metabolizers (36.7%; 95% confidence interval: 30.0-43.9%, p=0.31). This paradox arises because both amodiaquine and desethylamodiaquine possess antiplasmodial activity. Elevated parent drug concentrations in poor metabolizers compensate for reduced desethylamodiaquine formation, maintaining overall parasiticidal activity [4] [6].
  • Tolerability: Cytochrome P450 2C22 and *3 alleles significantly increase adverse event risk. Patients carrying these alleles exhibit 44.9% incidence of non-serious adverse events versus 28.1% in wild-type homozygotes (p*=0.003). Gastrointestinal disturbances (nausea, vomiting) and pruritus are particularly associated with impaired metabolism, likely due to prolonged exposure to the less well-tolerated parent compound [4].
  • Protective Effect: Elevated day 3 amodiaquine concentrations (reflective of impaired metabolism) correlate with reduced recrudescence risk (hazard ratio 0.87 per 10 ng/mL increase; 95% confidence interval: 0.78–0.98; p=0.021). This pharmacodynamic effect may confer therapeutic advantage in poor metabolizers in high-transmission settings by enhancing post-treatment prophylaxis [6].

These findings illustrate a critical risk-benefit balance: while cytochrome P450 2C8 polymorphisms increase adverse event risks, they do not compromise efficacy and may enhance suppression of reinfection. Population-specific allele frequencies must inform risk assessment; regions like Zanzibar with high cytochrome P450 2C8*2 prevalence require enhanced pharmacovigilance for non-serious adverse events during amodiaquine-based therapy [1] [4] [6].

Properties

CAS Number

86-42-0

Product Name

Amodiaquine

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)

InChI Key

OVCDSSHSILBFBN-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)[O-]

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
8.80e-03 g/L

Synonyms

4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol; 4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino)-o-cresol; Camochin; Camoquin; Camoquinal; Camoquine; Flavoquine; Miaquin; NSC 13453; SN-10751;

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.